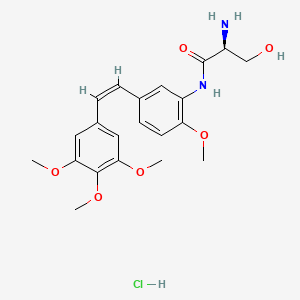![molecular formula C35H32N2O7 B1665450 17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione CAS No. 925438-34-2](/img/structure/B1665450.png)
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione
Overview
Description
This compound appears to be a complex organic molecule, likely containing multiple functional groups including acetyl, hydroxy, and methoxy groups. These groups could potentially confer a variety of chemical properties to the molecule.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of complex organic molecules often involves multiple steps, each introducing different functional groups or building up the carbon skeleton of the molecule.Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its chemical formula and the known properties of its constituent atoms and functional groups. However, without specific data or research on this compound, a detailed molecular structure analysis isn’t possible.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure and the functional groups it contains. For example, the acetyl and hydroxy groups could potentially participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its molecular structure and the properties of its constituent atoms and functional groups. However, without specific data or research on this compound, a detailed analysis of its physical and chemical properties isn’t possible.Scientific Research Applications
Chemical Reactions and Properties
The compound , a complex quinoxaline derivative, has been studied in various chemical contexts. For example, Shindo, Ishikawa, and Nozoe (1989) explored the formation and properties of cyclohepta[b]quinoxalines, which are structurally related to the compound of interest. They found that these compounds can undergo various reactions, such as reversible cation formation, dimerization, and reactions with methyl fluorosulfate, highlighting the versatility and reactivity of this class of compounds (Shindo, Ishikawa, & Nozoe, 1989).
Ukhin et al. (2019) studied the condensation of triketone oximes with o-phenylenediamine, leading to the formation of compounds including quinoxalines. This research sheds light on the potential synthetic pathways and chemical behavior of quinoxaline derivatives (Ukhin et al., 2019).
Biological and Pharmacological Interactions
Significant research has been conducted on the biological and pharmacological interactions of quinoxaline derivatives. For instance, Sun et al. (1996) explored chiral 1,4-dihydro-6,7-quinoxaline-2,3-diones as receptor agonists and antagonists, revealing important insights into the neurochemical interactions of these compounds. Their research indicates potential applications in neuroscience and pharmacology (Sun et al., 1996).
Structural and Crystallographic Studies
Structural and crystallographic studies of related compounds provide valuable insights into the physical and chemical properties of quinoxaline derivatives. Englich and Krasnoff (2013) examined the structure of a complex molecule similar in structure to the compound , contributing to the understanding of molecular configurations and interactions (Englich & Krasnoff, 2013).
Chai et al. (2012) studied the pseudoaglycone of Spinosyn A, a molecule with structural similarities to quinoxaline derivatives. Their work provides a basis for understanding the 3D structure and potential chemical reactivity of such compounds (Chai et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or research on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.
Future Directions
Future research on this compound could potentially involve elucidating its exact molecular structure, studying its physical and chemical properties, investigating its potential reactions, and exploring its interactions with biological systems.
Please note that this is a general analysis based on the limited information available and the known properties of similar compounds. For a detailed and accurate analysis, specific research and data on the compound would be required.
properties
IUPAC Name |
21-acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O7/c1-13-10-15-23-28-24(33-32(15)36-16-8-6-7-9-17(16)37-33)18(39)11-20(42-3)26(28)27-21(43-4)12-19(40)25-30(27)29(23)31(22(13)14(2)38)35(44-5)34(25)41/h10-12,16-17,22,36-37,41H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCXVHKKRVTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



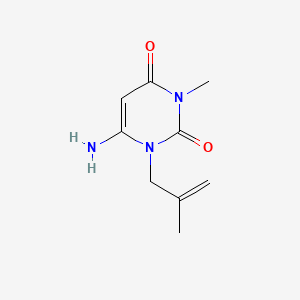
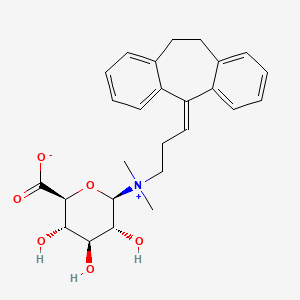
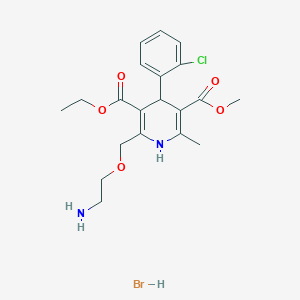
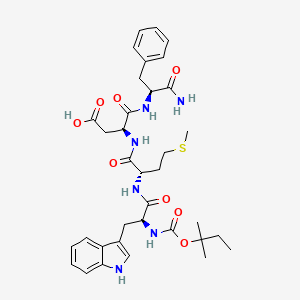
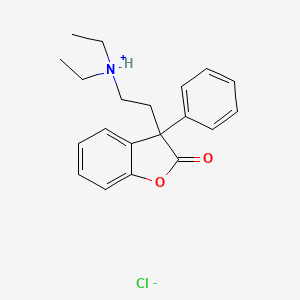
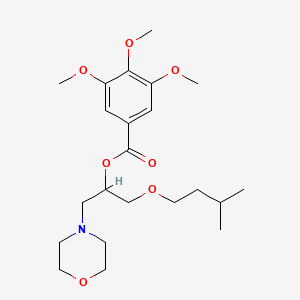
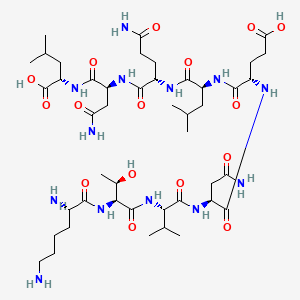
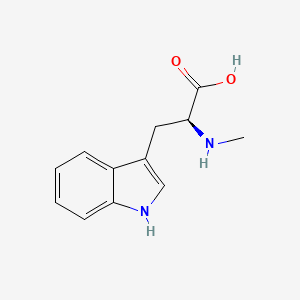
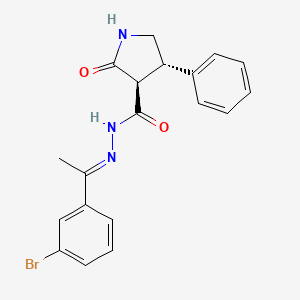
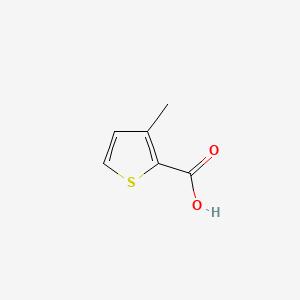
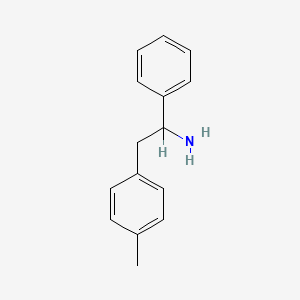
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
